Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-trifluoromethyl-
Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-trifluoromethyl-
Brand Name:
Vulcanchem
CAS No.:
1546-15-2
VCID:
VC20949724
InChI:
InChI=1S/C12H13F3N3O2P/c13-12(14,15)10-3-1-2-9(8-10)11(19)16-21(20,17-4-5-17)18-6-7-18/h1-3,8H,4-7H2,(H,16,19,20)
SMILES:
C1CN1P(=O)(NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC3
Molecular Formula:
C12H13F3N3O2P
Molecular Weight:
319.22 g/mol
Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-trifluoromethyl-
CAS No.: 1546-15-2
Cat. No.: VC20949724
Molecular Formula: C12H13F3N3O2P
Molecular Weight: 319.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1546-15-2 |
|---|---|
| Molecular Formula | C12H13F3N3O2P |
| Molecular Weight | 319.22 g/mol |
| IUPAC Name | N-[bis(aziridin-1-yl)phosphoryl]-3-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C12H13F3N3O2P/c13-12(14,15)10-3-1-2-9(8-10)11(19)16-21(20,17-4-5-17)18-6-7-18/h1-3,8H,4-7H2,(H,16,19,20) |
| Standard InChI Key | TXIQRNNJDMODBD-UHFFFAOYSA-N |
| SMILES | C1CN1P(=O)(NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC3 |
| Canonical SMILES | C1CN1P(=O)(NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator